molecular formula C12H17ClN2O2 B11926027 3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1319059-84-1

3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B11926027
CAS No.: 1319059-84-1
M. Wt: 256.73 g/mol
InChI Key: IRXCXBGNSDRTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine derivative featuring a benzyl group at the 1-position, an amino group at the 3-position, and a carboxylic acid moiety, stabilized as a hydrochloride salt. Its molecular formula is inferred to be C₁₂H₁₆ClN₂O₂ (based on structural analysis of analogs in and ) . The compound has been explored in pharmaceutical research, though commercial availability is currently discontinued .

Properties

CAS No.

1319059-84-1

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

3-amino-1-benzylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10;/h1-5H,6-9,13H2,(H,15,16);1H

InChI Key

IRXCXBGNSDRTIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Amination: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide or a carboxylating agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group or the benzyl group is oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Oxidation of the amino group can yield nitroso or nitro derivatives, while oxidation of the benzyl group can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: Substitution reactions can yield a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C14H21ClN2O2
  • Molecular Weight : 284.78 g/mol
  • IUPAC Name : 3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modulation of receptor activity, making it a promising candidate for drug development aimed at enhancing cognitive function and treating conditions such as epilepsy and depression .

Antimicrobial Research

The compound has demonstrated antimicrobial properties against various bacterial strains. In studies, it exhibited notable inhibition against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective effects. A study involving neuronal cells exposed to oxidative stress showed a significant reduction in cell death when treated with this compound, suggesting potential therapeutic applications in neurodegenerative diseases.

Analytical Chemistry

In analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the compound is utilized as a reference standard. This ensures accurate quantification of similar compounds in complex mixtures, facilitating quality control in pharmaceutical manufacturing .

Material Science

The unique properties of this compound make it useful in developing novel materials, particularly in creating polymers with specific functionalities for various applications .

Neuroprotective Study

A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative conditions.

Antimicrobial Study

Another study assessed the antimicrobial activity against various bacterial strains. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Modifications

1-Benzylpyrrolidine-3-carboxylic Acid Hydrochloride (CAS 608142-09-2)
  • Structure: Lacks the 3-amino group.
  • Molecular Formula: C₁₂H₁₆ClNO₂ .
Benzyl 3-Aminopyrrolidine-1-carboxylate (CAS 122536-72-5)
  • Structure: Esterified carboxylic acid (benzyl ester) and free 3-amino group.
  • Key Differences : The ester group increases lipophilicity compared to the carboxylic acid, altering pharmacokinetic properties. This derivative is often used as a protected intermediate in peptide synthesis .
(S)-1-Cbz-3-Aminopyrrolidine Hydrochloride
  • Structure: Includes a carbobenzyloxy (Cbz) protecting group on the amino moiety.
  • Key Differences : The Cbz group enhances stability during synthetic processes but requires deprotection for biological activity. This highlights the trade-off between synthetic utility and functional readiness .
Tranylcypromine Hydrochloride
  • Structure : Cyclopropane ring fused to a phenyl group, with a primary amine hydrochloride.
  • Biological Activity: Potent monoamine oxidase (MAO) inhibitor, validated in SARS-CoV-2 3CLpro inhibition studies (IC₅₀ ~5 µM) .
  • Comparison: Unlike the target compound, tranylcypromine’s rigid structure enhances target specificity, whereas the pyrrolidine scaffold of 3-amino-1-benzylpyrrolidine may offer conformational flexibility for diverse interactions.
Jatrorrhizine Hydrochloride
  • Structure: Protoberberine alkaloid with isoquinoline core.
  • Biological Activity : Antidiabetic and antimicrobial properties .
  • Comparison: The aromatic isoquinoline system in jatrorrhizine enables π-π stacking with proteins, a feature absent in the aliphatic pyrrolidine-based target compound.
1-Aminocyclobutanecarboxylic Acid (ACBC)
  • Structure: Cyclobutane ring with amino and carboxylic acid groups.
  • Applications : Tumor-seeking agent for positron emission tomography (PET) imaging due to rapid tissue uptake and low toxicity .
  • Comparison : The pyrrolidine ring in the target compound may improve metabolic stability compared to ACBC’s strained cyclobutane, though biodistribution profiles could differ significantly.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Key Functional Groups Biological/Industrial Use Reference
3-Amino-1-benzylpyrrolidine-3-carboxylic acid HCl C₁₂H₁₆ClN₂O₂ Amino, carboxylic acid, benzyl Pharmaceutical intermediate (discontinued)
1-Benzylpyrrolidine-3-carboxylic acid HCl C₁₂H₁₆ClNO₂ Carboxylic acid, benzyl Medical intermediate
Tranylcypromine HCl C₉H₁₂ClN Cyclopropane, primary amine MAO inhibitor, antiviral
Jatrorrhizine HCl C₂₀H₂₀ClNO₄ Isoquinoline, methoxy Antidiabetic, antimicrobial
ACBC ([¹¹C]-labeled) C₅H₁₀N₂O₂ Cyclobutane, amino, carboxylic acid PET imaging agent

Research Findings and Implications

  • Structural Flexibility: The pyrrolidine core in 3-amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride allows for tunable stereochemistry and substituent placement, advantageous in drug design .
  • Salt Form Advantages : Hydrochloride salts improve solubility, critical for in vivo applications, as seen in tranylcypromine’s efficacy .
  • Limitations : Discontinuation of the target compound () suggests challenges in synthesis or stability, underscoring the need for derivatives with protective groups (e.g., Cbz) to enhance practicality .

Biological Activity

3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol, and it is classified under carboxylic acids and pyrrolidines. This article delves into the biological activity of this compound, discussing its mechanisms, potential applications, and relevant research findings.

Preliminary studies indicate that this compound interacts with various biological targets, including receptors and enzymes involved in neurotransmission. These interactions are crucial for understanding its pharmacological effects and therapeutic potential.

Anticancer Activity

Research has highlighted the compound's potential anticancer properties. In vitro studies using A549 human lung adenocarcinoma cell lines have shown that derivatives of pyrrolidine compounds can exhibit varying degrees of cytotoxicity. For instance, compounds structurally similar to this compound demonstrated significant reductions in cell viability, suggesting a structure-dependent anticancer activity .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives on A549 cells by exposing them to a fixed concentration for 24 hours. The following results were observed:

CompoundViability (%)Significance (p-value)
Control100-
This compound63.4<0.05
3,5-Dichloro derivative21.2<0.001
Ester derivative71.3Not significant

These results demonstrate the compound's ability to significantly reduce cancer cell viability compared to controls, indicating its potential as an anticancer agent .

Interaction with Biological Molecules

Interaction studies have shown that this compound can engage with various biomolecules, which is essential for elucidating its mechanism of action. Its unique structural features allow for modifications that could enhance efficacy or reduce side effects, making it a candidate for further development in medicinal chemistry.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds, as shown in the table below:

Compound NameStructural FeaturesUnique Aspects
1-Benzylpyrrolidine-3-carboxylic AcidLacks amino groupLess polar; different biological activity profile
3-Amino-1-(phenylmethyl)-3-pyrrolidinecarboxylic AcidSimilar amino structureDifferent substituents may alter receptor affinity
Methyl 3-amino-1-benzylpyrrolidine-3-CarboxylateMethyl ester instead of carboxylic acidDifferent solubility properties; potential prodrug

The presence of both an amino group and a carboxylic acid functional group distinguishes this compound from others, potentially enhancing its reactivity and biological interactions.

Q & A

Q. What are the key considerations for synthesizing 3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis requires careful selection of protecting groups and chiral catalysts. For pyrrolidine derivatives, Boc (tert-butoxycarbonyl) groups are often used to protect amines during ring closure . Chiral resolution via HPLC with cellulose-based columns can isolate enantiomers. Reaction conditions (e.g., temperature <0°C for carbodiimide-mediated coupling) minimize racemization . Post-synthesis, confirm enantiopurity using polarimetry or chiral-phase HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use tandem techniques:
  • NMR : Compare 1^1H/13^{13}C spectra with reference standards (e.g., PubChem data for analogous pyrrolidine hydrochlorides) to confirm stereochemistry and functional groups .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (theoretical ~280.7 g/mol for C12_{12}H16_{16}N2_2O2_2·HCl).

Q. What safety protocols are critical when handling this hydrochloride salt in the lab?

  • Methodological Answer : Follow SDS guidelines for pyrrolidine derivatives:
  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work under fume hoods to prevent inhalation of aerosols.
  • Store in sealed containers with desiccants to prevent hydrolysis .
  • No acute toxicity data is available, so treat as a potential irritant and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Prepare buffered solutions (pH 1–9) and monitor degradation via HPLC at 25°C/40°C.
  • Identify degradation products (e.g., free amine from HCl loss) using LC-MS.
  • Use Arrhenius modeling to predict shelf-life. For acid-sensitive compounds, avoid prolonged exposure to pH <3 .

Q. What in vitro models are suitable for evaluating the biological activity of this compound as a protease inhibitor?

  • Methodological Answer :
  • Enzyme Assays : Use fluorogenic substrates with recombinant proteases (e.g., DPP-4 or prolyl oligopeptidase) to measure IC50_{50}.
  • Cell-Based Models : Test cytotoxicity in HEK293 or HepG2 cells via MTT assay before assessing inhibition of amyloid-beta aggregation in neuronal cultures .
  • Include positive controls (e.g., sitagliptin for DPP-4) and validate results with kinetic analysis (Ki_i determination).

Q. How can stereochemical variations impact the compound’s pharmacokinetic profile?

  • Methodological Answer : Compare enantiomers in:
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Permeability : Use Caco-2 monolayers to assess intestinal absorption.
  • Pharmacokinetics : Administer to rodents and measure plasma half-life. (R)-enantiomers often show higher metabolic resistance due to steric hindrance .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yield?

  • Methodological Answer :
  • Optimize stoichiometry: For reductive amination steps, maintain a 1.2:1 molar ratio of benzylamine to ketone precursor.
  • Control moisture: Use molecular sieves in reactions to prevent HCl-mediated hydrolysis.
  • Document deviations (e.g., >5% yield drop) with root-cause analysis (e.g., NMR to detect unreacted starting material) .

Q. What strategies validate conflicting toxicity predictions between in silico and in vitro models?

  • Methodological Answer :
  • Cross-validate computational (e.g., ProTox-II) and experimental data (e.g., Ames test for mutagenicity).
  • Perform dose-response studies in zebrafish embryos to assess developmental toxicity.
  • If contradictions persist, refine QSAR models with additional descriptors (e.g., partial charges on the pyrrolidine ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.